1-(2-chloroacetyl)-N-(3-methylbutyl)piperidine-4-carboxamide
Description
Nomenclature and Classification
1-(2-Chloroacetyl)-N-(3-methylbutyl)piperidine-4-carboxamide is a synthetic organic compound classified under piperidine derivatives. Its systematic IUPAC name, This compound , reflects its structural features:
- A piperidine ring substituted at the 4-position with a carboxamide group.
- A 3-methylbutyl (isopentyl) chain attached to the carboxamide nitrogen.
- A 2-chloroacetyl group bonded to the piperidine nitrogen.
| Identifier | Value |
|---|---|
| SMILES | O=C(C1CCN(C(CCl)=O)CC1)NCCC(C)C |
| InChI | InChI=1S/C13H23ClN2O2/c1-10(2)3-6-15-13(18)11-4-7-16(8-5-11)12(17)9-14/h10-11H,3-9H2,1-2H3,(H,15,18) |
| Canonical SMILES | ClCC(=O)N1CCC(CC1)C(=O)NCCC(C)C |
The compound belongs to the carboxamide and chloroacetamide functional classes, with applications in medicinal chemistry and pharmaceutical research.
Historical Context of Piperidine Carboxamides in Chemical Research
Piperidine carboxamides have been pivotal in drug discovery due to their structural versatility and bioactivity:
- TRPV1 Antagonists : Piperidine carboxamides were developed as antagonists for pain management, targeting transient receptor potential vanilloid-1 (TRPV1) channels.
- CCR5 Antagonists : Modifications to piperidine-4-carboxamides yielded potent anti-HIV agents, such as TAK-220, which inhibits CCR5-mediated viral entry.
- Kinase Inhibitors : Piperidine carboxamides like CCT128930 demonstrated efficacy against anaplastic lymphoma kinase (ALK) and protein kinase B (PKB), highlighting their role in oncology.
This compound’s design builds on these advancements, leveraging the piperidine scaffold for targeted molecular interactions.
Chemical Registry Data
The compound is cataloged under standardized identifiers:
| Registry Field | Value |
|---|---|
| CAS Number | 1308650-28-3 |
| MDL Number | MFCD18089372 |
| Molecular Formula | C₁₃H₂₃ClN₂O₂ |
| Molecular Weight | 274.79 g/mol |
| Purity Specifications | ≥95% (HPLC, NMR) |
These identifiers ensure precise tracking in chemical databases and commercial catalogs.
Properties
IUPAC Name |
1-(2-chloroacetyl)-N-(3-methylbutyl)piperidine-4-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23ClN2O2/c1-10(2)3-6-15-13(18)11-4-7-16(8-5-11)12(17)9-14/h10-11H,3-9H2,1-2H3,(H,15,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USYXQUYXFYMEJP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCNC(=O)C1CCN(CC1)C(=O)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.79 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of Piperidine-4-carboxamide Core
The piperidine-4-carboxamide scaffold can be prepared starting from 4-cyanopiperidine hydrochloride, which undergoes transformation to piperidine-4-carbothioamide hydrochloride via reaction with hydrogen sulfide in the presence of a catalytic base in suitable solvents. This process is typically carried out in a closed reaction vessel to control the reaction environment and optimize yield.
| Step | Reagents and Conditions | Notes |
|---|---|---|
| 1 | 4-cyanopiperidine hydrochloride + H2S + base | Catalytic base (0.1-20%, preferably 1-5%) |
| 2 | Solvents: ethers, aliphatics, aromatics, alcohols, amides, water or mixtures | Reaction in closed vessel for safety and efficiency |
This method provides a robust route to the piperidine-4-carbothioamide intermediate, which can be further converted to the carboxamide derivative via appropriate transformations.
Acylation with 2-Chloroacetyl Chloride
The nitrogen acylation step involves reacting the piperidine nitrogen with 2-chloroacetyl chloride under controlled temperature conditions, often in an inert solvent such as dichloromethane (DCM) and in the presence of a base like triethylamine to neutralize the hydrochloric acid generated.
| Step | Reagents and Conditions | Notes |
|---|---|---|
| 1 | Piperidine-4-carboxamide + 2-chloroacetyl chloride | Reaction in dry DCM, 0 °C to room temperature |
| 2 | Base: triethylamine or equivalent | To scavenge HCl, maintain reaction pH |
| 3 | Reaction time: 1-2 hours | Monitored by TLC or HPLC |
This approach is consistent with standard acylation practices for amines and has been adapted from similar acylation procedures described in literature for related compounds.
Amide Bond Formation with 3-Methylbutylamine
The carboxamide formation at the 4-position involves coupling the piperidine intermediate with 3-methylbutylamine. This can be achieved by activating the carboxylic acid or acid derivative (such as acid chloride) followed by nucleophilic substitution with the amine.
| Step | Reagents and Conditions | Notes |
|---|---|---|
| 1 | Piperidine-4-carboxylic acid derivative (acid chloride or activated ester) + 3-methylbutylamine | Reaction in dry DCM or THF, low temperature |
| 2 | Base: triethylamine or similar | To neutralize acid by-products |
| 3 | Reaction time: 2-4 hours | Purification by column chromatography |
This method ensures high yield and purity of the amide product, as supported by analogous synthetic routes in medicinal chemistry literature.
Research Findings and Optimization
- The use of catalytic amounts of base (1-5%) during the initial conversion of 4-cyanopiperidine hydrochloride to piperidine-4-carbothioamide hydrochloride significantly improves reaction efficiency and yield.
- Solvent choice is critical; ethers like tetrahydrofuran (THF) and alcohols such as isopropanol provide good solubility and reaction control.
- Acylation reactions with 2-chloroacetyl chloride require strict moisture control and low temperature to prevent side reactions and degradation.
- Amide bond formation benefits from the use of activated acid derivatives and the presence of base to drive the reaction to completion with minimal side products.
Summary Table of Preparation Steps
Chemical Reactions Analysis
Types of Reactions
1-(2-chloroacetyl)-N-(3-methylbutyl)piperidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the functional groups present in the compound.
Substitution: The chloroacetyl group can be substituted with other nucleophiles to create new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce a variety of new derivatives with different functional groups.
Scientific Research Applications
Compound Overview
- Chemical Formula : C₁₃H₂₃ClN₂O₂
- Molar Mass : 274.79 g/mol
- Density : Approximately 1.114 g/cm³
The compound features a piperidine ring with a chloroacetyl group and a butyl side chain, which contribute to its unique chemical properties and biological interactions.
Preliminary research indicates that 1-(2-chloroacetyl)-N-(3-methylbutyl)piperidine-4-carboxamide exhibits significant biological activity. Its structure suggests potential interactions with various biological targets, including receptors and enzymes involved in metabolic pathways. Understanding these interactions is crucial for elucidating the compound's pharmacological profile.
Applications in Pharmaceuticals
This compound has potential applications in:
- Drug Development : The compound may serve as a lead compound for developing new therapeutic agents targeting specific diseases.
- Antiviral Research : Its structural analogs have been studied for their ability to inhibit viral replication, particularly in neurotropic viruses such as alphaviruses .
- Cancer Research : The compound may play a role in inhibiting signaling pathways involved in cancer progression, similar to other compounds targeting the Hedgehog signaling pathway .
Antiviral Activity
Research has demonstrated that related compounds exhibit antiviral properties against neurotropic alphaviruses. For example, indole-2-carboxamides have shown efficacy in inhibiting viral replication in vitro and in vivo, suggesting that similar mechanisms may be applicable to this compound.
| Compound | IC50 (μM) | CC50 (μM) | BBB-PAMPA (log P eff) | MLM T½ (min) |
|---|---|---|---|---|
| 27g | 0.5 ± 0.2 | 49.9 | -4.18 ± 0.06 | 11.5 |
| 29a | 0.7 ± 0.1 | >100 | -5.01 ± 0.03 | 2.9 |
This table summarizes the potency of various analogs tested against viral replication assays, indicating the potential for developing effective antiviral therapies based on structural modifications of the original compound.
Metabolic Studies
The mercapturic acid pathway has been highlighted as a significant route for the biotransformation of electrophilic compounds like this compound. Understanding this pathway is essential for predicting the metabolic fate of the compound and assessing its safety and efficacy in therapeutic applications .
Comparative Analysis with Structural Analogues
Comparative studies with structurally similar compounds provide insights into the unique properties of this compound:
| Compound Name | Structure | Key Features |
|---|---|---|
| 1-(2-fluorophenyl)carbonyl-N-(3-methylbutyl)piperidine-4-carboxamide | C₁₈H₂₅FN₂O₂ | Contains a fluorophenyl group; potential different biological activity |
| N-(3-methylbutyl)piperidine-4-carboxamide hydrochloride | C₁₃H₁₈ClN₂O | Lacks chloroacetyl group; studied for cannabinoid receptor antagonism |
| 1-(2-chloroacetyl)-N-methyl-N-propan-2-ylpiperidine-4-carboxamide | C₁₄H₂₄ClN₂O₂ | Different alkyl substitution; variations in pharmacological effects |
This table illustrates how variations in structure can lead to differing biological activities, emphasizing the importance of structural optimization in drug design.
Mechanism of Action
The mechanism of action of 1-(2-chloroacetyl)-N-(3-methylbutyl)piperidine-4-carboxamide would depend on its specific biological target. Generally, compounds of this class may interact with receptors or enzymes, modulating their activity through binding interactions. The molecular pathways involved would be specific to the target and the biological context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substitution Patterns
The compound’s key structural features—the chloroacetyl group and 3-methylbutyl amide substituent—are critical for differentiating it from analogues. Below is a comparative analysis:
Physicochemical and Pharmacological Properties
- Lipophilicity : The 3-methylbutyl chain in the target compound increases logP compared to shorter-chain analogues (e.g., N-(2-hydroxyphenyl) variant in ) .
- Reactivity: The chloroacetyl group offers a site for nucleophilic substitution, distinguishing it from non-halogenated derivatives (e.g., anandamide in lacks electrophilic sites) .
- Enzyme inhibition: Piperidine-4-carboxamides in act as HDAC10 inhibitors .
Data Tables for Key Comparisons
Table 1: Substituent Impact on Molecular Weight and Yield
*Inferred from analogous syntheses .
Biological Activity
1-(2-chloroacetyl)-N-(3-methylbutyl)piperidine-4-carboxamide is a compound that has garnered attention due to its significant biological activity. This article delves into its biological interactions, synthesis, and potential applications based on diverse research findings.
- Molecular Formula : C₁₃H₂₃ClN₂O₂
- Molar Mass : 274.79 g/mol
- Density : Approximately 1.114 g/cm³
The compound features a piperidine ring with a chloroacetyl group and a butyl side chain, which contribute to its unique chemical behavior and interactions within biological systems.
Biological Activity
Research indicates that this compound exhibits significant biological activity, particularly in its interactions with various biological targets. Preliminary studies suggest potential binding to specific receptors or enzymes, influencing metabolic pathways. However, further research is necessary to fully elucidate these interactions.
Interaction Studies
Interaction studies are crucial for understanding how this compound interacts with biological systems. Initial findings indicate that it may influence several metabolic pathways by binding to specific receptors or enzymes. This suggests a potential role in therapeutic applications, although detailed mechanistic studies are still required.
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, a comparison with structurally similar compounds can be made:
| Compound Name | Structure | Key Features |
|---|---|---|
| 1-(2-fluorophenyl)carbonyl-N-(3-methylbutyl)piperidine-4-carboxamide | C₁₈H₂₅FN₂O₂ | Contains a fluorophenyl group; potential for different biological activity. |
| N-(3-methylbutyl)piperidine-4-carboxamide hydrochloride | C₁₃H₁₈ClN₂O | Lacks the chloroacetyl group; primarily studied for cannabinoid receptor antagonism. |
| 1-(2-chloroacetyl)-N-methyl-N-propan-2-ylpiperidine-4-carboxamide | C₁₄H₂₄ClN₂O₂ | Different alkyl substitution; potential variations in pharmacological effects. |
This table illustrates the structural diversity among related compounds and their varying biological activities.
Case Studies and Research Findings
Recent studies have explored the pharmacokinetics and efficacy of similar compounds, providing insights into the potential applications of this compound:
- Case Study 1 : A study on ERK5 inhibitors demonstrated that structural modifications significantly impacted potency and pharmacokinetics. This highlights the importance of structural features in determining biological activity .
- Case Study 2 : Research on Hedgehog signaling inhibitors indicated that specific molecular modifications could enhance binding affinity and selectivity, suggesting similar strategies could be applied to optimize the activity of this compound .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 1-(2-chloroacetyl)-N-(3-methylbutyl)piperidine-4-carboxamide, and how can reaction conditions be optimized?
- Methodology : The synthesis typically involves multi-step reactions, starting with the functionalization of the piperidine ring. For example, tert-butyl carbamate-protected piperidine derivatives can react with 2-chloroacetyl chloride under basic conditions (e.g., K₂CO₃ in DMF) to introduce the chloroacetyl group . Subsequent coupling with 3-methylbutylamine via amidation requires controlled pH and temperature (e.g., 80°C in DMF) to avoid side reactions. Optimizing stoichiometry, solvent polarity, and catalyst selection (e.g., KI for SN2 reactions) improves yields (>70%) and purity (>95%) .
Q. Which analytical techniques are critical for confirming the structural integrity of this compound?
- Methodology :
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR identifies key protons (e.g., chloroacetyl CH₂ at δ ~4.2 ppm) and carbons (amide carbonyl at ~170 ppm) .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ at m/z 329.16) and purity (>99.8%) .
- X-ray Crystallography : Resolves bond angles and stereochemistry, critical for confirming regioselectivity in heterocyclic systems .
Q. How should researchers design in vitro assays to evaluate enzyme inhibition potential?
- Methodology : Use target-specific assays (e.g., fluorescence-based enzymatic activity screens). Pre-incubate the compound with purified enzymes (e.g., kinases or proteases) at varying concentrations (1 nM–10 µM). Include positive controls (e.g., staurosporine for kinases) and measure IC₅₀ values via dose-response curves. Account for solubility by using DMSO (<0.1% v/v) and validate results with orthogonal assays (e.g., SPR for binding affinity) .
Advanced Research Questions
Q. How can researchers address rapid in vivo clearance of piperidine-4-carboxamide derivatives?
- Methodology : Structural modifications to improve pharmacokinetics include:
- Linker Optimization : Replace the 3-methylbutyl group with polyethylene glycol (PEG) chains to enhance hydrophilicity and reduce hepatic clearance .
- Prodrug Strategies : Introduce esterase-cleavable groups (e.g., acetylated amines) to prolong plasma half-life .
- Metabolic Stability Assays : Use liver microsomes (human/rat) to identify metabolic hotspots (e.g., chloroacetyl hydrolysis) and guide SAR .
Q. What computational approaches predict binding modes with neuronal receptors?
- Methodology :
- Molecular Docking : Employ AutoDock Vina to model interactions with receptors (e.g., μ-opioid or cannabinoid receptors). Focus on key residues (e.g., Lys233 in CB1) and validate with MD simulations (100 ns) to assess binding stability .
- QSAR Modeling : Use descriptors like logP and polar surface area to correlate structural features (e.g., chloroacetyl electronegativity) with activity .
Q. How do structural variations (e.g., chloroacetyl vs. bromoacetyl) alter biological activity?
- Methodology :
- Comparative SAR Studies : Synthesize analogs with halogen substitutions and test in parallel assays (e.g., antimicrobial IC₅₀). The chloroacetyl group shows higher electrophilicity, enhancing covalent binding to cysteine residues in target enzymes compared to bromoacetyl derivatives .
- Electrostatic Potential Maps : DFT calculations (B3LYP/6-31G*) reveal charge distribution differences, explaining variance in receptor affinity .
Q. How to resolve contradictions in reported biological activities across assay systems?
- Methodology :
- Assay Standardization : Use cell lines with consistent receptor expression levels (e.g., HEK293T for GPCRs) and normalize data to internal controls .
- Orthogonal Validation : Confirm enzyme inhibition (e.g., via HPLC-based activity assays) alongside cell viability tests to rule off-target effects .
Notes
- Advanced questions emphasize mechanistic and optimization challenges, while basic questions focus on foundational techniques.
- Methodologies integrate synthetic, analytical, and computational frameworks to address research gaps.
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
